Pilsicainide hydrochloride hydrate is a potent antiarrhythmic agent primarily utilized in the treatment of cardiac arrhythmias, including atrial fibrillation. Developed by Suntory Holdings Limited and first released in Japan in 1991, it is marketed under the name Sunrythm. This compound is classified as a Class 1c antiarrhythmic drug, which means it functions by blocking sodium channels in cardiac cells, thereby influencing the electrical activity of the heart.
Pilsicainide hydrochloride hydrate is derived from the compound pilsicainide, which belongs to a broader class of medications known as sodium channel blockers. As a hydrochloride salt, it is more soluble and stable than its base form. The chemical structure can be represented by the molecular formula with a molar mass of approximately .
The synthesis of pilsicainide hydrochloride typically involves multi-step organic reactions. One common pathway starts with the protection of amino acids, followed by various coupling reactions to form the desired amine structure. For instance, a key step involves the reaction of an N-Boc protected amino acid with an aromatic compound using coupling reagents like TBTU, leading to intermediates that are subsequently deprotected and alkylated to yield pilsicainide .
Technical Details:
The molecular structure of pilsicainide hydrochloride hydrate features a pyrrolidine ring with a dimethylphenyl substituent. The compound's three-dimensional conformation plays a significant role in its interaction with sodium channels.
Structural Data:
Pilsicainide hydrochloride undergoes several chemical reactions that are critical for its function as an antiarrhythmic agent. The primary reaction involves binding to sodium channels in their inactivated state, which inhibits sodium ion influx during depolarization.
Reactions and Technical Details:
Pilsicainide exerts its therapeutic effects by blocking sodium channels in cardiac tissues. This blockade slows down depolarization rates and increases the effective refractory period, which helps restore normal sinus rhythm in patients with atrial fibrillation.
Mechanism Process and Data:
Pilsicainide hydrochloride hydrate exhibits specific physical and chemical properties that influence its pharmacological behavior.
Physical Properties:
Chemical Properties:
Pilsicainide hydrochloride hydrate is primarily used in clinical settings for managing various types of cardiac arrhythmias. Its effectiveness in treating atrial fibrillation has been well-documented, making it a valuable option for healthcare providers.
Scientific Uses:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3